molecular formula C21H18F3N3O3 B2865926 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1795299-53-4

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2865926
CAS RN: 1795299-53-4
M. Wt: 417.388
InChI Key: RBVAGDNETQEIJN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxin, a pyrazole, and a trifluoromethylphenyl group . The 2,3-dihydro-1,4-benzodioxin is a cyclic ether with two oxygen atoms . The pyrazole is a five-membered ring containing two nitrogen atoms . The trifluoromethylphenyl group consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl (-CF3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and amide groups could influence its solubility in different solvents .

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of novel derivatives with significant anti-inflammatory activity. For instance, derivatives synthesized by reacting pyrazole with substitutions at phenyl and benzofuran with various substituted acetamides showed notable anti-inflammatory effects, highlighting the potential therapeutic applications of similar compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Anticonvulsant Applications

Further studies have synthesized and evaluated the anticonvulsant activity of alkanamide derivatives, indicating that certain heterocyclic ring modifications can lead to compounds with superior anticonvulsant properties, such as the 1, 2, 4-triazole ring leading to enhanced activity compared to pyrazole rings (Ayse H. Tarikogullari et al., 2010).

Antimicrobial and Antitumor Activities

Novel benzimidazole derivatives have been synthesized and shown to possess antimicrobial and cytotoxic activities. Such studies underscore the importance of structural modifications in enhancing biological activity against various pathogens and cancer cell lines, pointing towards the potential of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide derivatives in developing new therapeutic agents (I. Krishnanjaneyulu et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research could involve studying the synthesis, reactivity, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)15-5-3-4-14(8-15)9-20(28)26-16-10-25-27(11-16)12-17-13-29-18-6-1-2-7-19(18)30-17/h1-8,10-11,17H,9,12-13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVAGDNETQEIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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